molecular formula C8H10N2O2 B2568657 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 957292-12-5

2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2568657
CAS No.: 957292-12-5
M. Wt: 166.18
InChI Key: JJQHGFRLPJLOJC-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a synthetic compound belonging to the class of pyrazole derivatives. It has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and hydrolysis steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole intermediate, followed by its functionalization to introduce the acetic acid group. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(Cyclopropyl-1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific structural features, such as the presence of a cyclopropyl group and an acetic acid moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-10-4-3-7(9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQHGFRLPJLOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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